SPM-242 racemate
Description
SPM-242 racemate is a selective antagonist of the sphingosine-1-phosphate receptor subtype 3 (S1P₃), characterized by a unique dual mechanism of action. It exhibits both allosteric modulation and bitopic binding (simultaneous engagement of orthosteric and secondary binding pockets) at the S1P₃ receptor . Biochemical and molecular dynamics studies demonstrate that SPM-242 competitively inhibits the endogenous ligand S1P while also altering the dose-response profiles of synthetic ligands like CYM-5541, suggesting a complex interplay between orthosteric and allosteric binding modes . This dual functionality distinguishes it from conventional antagonists and positions it as a tool for probing S1P₃ receptor dynamics in pathologies such as fibrosis, cancer, and immune disorders.
Properties
CAS No. |
749263-43-2 |
|---|---|
Molecular Formula |
C17H21ClNO6PS |
Molecular Weight |
433.83 |
IUPAC Name |
[2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C17H21ClNO6PS/c18-16-9-15(27-14-3-1-2-13(21)8-14)5-4-12(16)6-7-17(19,10-20)11-25-26(22,23)24/h1-5,8-9,20-21H,6-7,10-11,19H2,(H2,22,23,24) |
InChI Key |
YKFYJMGZQBDOPG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)SC2=CC(=C(C=C2)CCC(CO)(COP(=O)(O)O)N)Cl)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SPM-242 racemate; SPM 242 racemate; SPM242 racemate; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
SPM-242’s pharmacological profile is most frequently contrasted with S1P (the endogenous agonist) and CYM-5541 (a synthetic agonist). Below is a detailed analysis:
Structural and Binding Pocket Interactions
- SPM-242 vs. S1P: Structural modeling reveals that SPM-242 (cyan) partially overlaps with S1P (green) in the S1P₃ orthosteric pocket but extends into an adjacent exosite, enabling dual inhibition (Figure 7A, ). This exosite engagement is absent in S1P, which binds exclusively to the orthosteric site. Key difference: SPM-242’s nitroacetamide moiety facilitates interactions with residues outside the canonical S1P-binding region, enhancing receptor subtype selectivity .
SPM-242 vs. CYM-5541 :
CYM-5541 (green) occupies a similar orthosteric region as SPM-242 (cyan) but lacks the structural flexibility to access the exosite (Figure 7B, ). Consequently, CYM-5541 acts as a pure orthosteric agonist, while SPM-242 antagonizes S1P₃ via steric hindrance and allosteric modulation .
Functional and Mechanistic Differences
| Parameter | SPM-242 Racemate | S1P | CYM-5541 |
|---|---|---|---|
| Receptor Target | S1P₃ (selective) | S1P₁, S1P₃ (broad) | S1P₃ (selective) |
| Binding Mechanism | Dual (orthosteric + allosteric) | Orthosteric only | Orthosteric only |
| Functional Effect | Antagonism | Agonism | Agonism |
| Dose-Response Modulation | Right-shifts S1P/CYM-5541 curves | N/A | Left-shifted by SPM-242 |
| Therapeutic Potential | Anti-fibrotic, anti-cancer | Pro-inflammatory signaling | Immune modulation |
- Key Findings :
- SPM-242 reduces the efficacy of S1P by 40–60% in NFATβ-lactamase reporter assays, whereas CYM-5541’s efficacy is paradoxically enhanced at low SPM-242 concentrations (0.1–1 μM) .
- Mutation studies confirm that SPM-242’s exosite interactions disrupt G protein coupling, a feature absent in S1P and CYM-5541 .
Advantages Over Structural Analogs
- Selectivity : Unlike S1P (which activates multiple S1P subtypes), SPM-242’s exosite binding confers >100-fold selectivity for S1P₃ over S1P₁ .
- Dual Modulation: Its bitopic action enables simultaneous blockade of endogenous and synthetic ligand effects, unlike CYM-5541’s unidirectional agonism.
Research Implications and Limitations
While SPM-242’s dual mechanism offers novel therapeutic avenues, its racemic nature may introduce variability in enantiomer-specific activity. Further studies are required to resolve enantiomer contributions and optimize exosite targeting.
Q & A
Basic Research Questions
Q. What distinguishes SPM-242 racemate from its individual enantiomers in S1P3 receptor studies?
- Methodological Answer: this compound contains both enantiomers, which may exhibit differential binding affinities or functional effects on the S1P3 receptor. To isolate enantiomers, use chiral chromatography (e.g., high-performance liquid chromatography with chiral stationary phases) followed by circular dichroism to confirm stereochemical purity . Comparative pharmacological assays, such as radioligand binding or GTPγS functional assays, should be conducted to evaluate enantiomer-specific activity .
Q. How can researchers validate the specificity of this compound for S1P3 over other S1P receptor subtypes?
- Methodological Answer: Employ receptor subtype-selective cell lines (e.g., HEK293 cells transfected with S1P1, S1P2, S1P3, or S1P4 receptors). Use calcium mobilization or β-arrestin recruitment assays to measure functional responses. Cross-validate with competitive binding studies using subtype-specific antagonists (e.g., TY52156 for S1P3) to confirm selectivity .
Advanced Research Questions
Q. How should researchers address contradictions between this compound’s in vitro binding data and in vivo efficacy?
- Methodological Answer: Investigate potential chiral interconversion in vivo using stereospecific pharmacokinetic (PK) assays. For example, collect plasma/tissue samples at multiple time points and analyze enantiomer ratios via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair this with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate enantiomer exposure with observed efficacy .
Q. What experimental strategies minimize confounding effects from enantiomer interactions in this compound studies?
- Methodological Answer: Design orthogonal assays to isolate enantiomer contributions:
- In vitro: Use enantiomer-specific probes (e.g., fluorescently labeled analogs) to track binding in real-time via fluorescence polarization .
- In vivo: Employ genetic knockout models (e.g., S1P3−/− mice) to confirm receptor-specific effects. Compare results with racemate and individual enantiomer administration .
Q. How to extrapolate preclinical racemate data to single-enantiomer drug development?
- Methodological Answer: Conduct bridging studies comparing the racemate and enantiomer using:
- Pharmacodynamic (PD) profiling: Dose-response curves for target engagement (e.g., S1P3 receptor internalization).
- Safety assessments: Evaluate enantiomer-specific toxicity in hepatocyte or cardiomyocyte cultures.
- Regulatory justification: Reference ICH guidelines (e.g., ICH S7B) to justify extrapolation based on mechanistic similarity .
Q. What computational tools are effective for modeling this compound’s binding dynamics at S1P3?
- Methodological Answer: Combine homology modeling (using S1P3 crystal structures) with molecular dynamics (MD) simulations to predict enantiomer binding poses. Validate predictions with mutational studies (e.g., alanine scanning of key residues like Arg3.28 or Tyr7.43) and surface plasmon resonance (SPR) to measure binding kinetics .
Data Analysis & Reproducibility
Q. How to ensure reproducibility in this compound experiments across laboratories?
- Methodological Answer: Adopt NIH preclinical reporting guidelines:
- Standardized protocols: Document chiral resolution methods, assay conditions (e.g., buffer pH, temperature), and instrument calibration.
- Data sharing: Deposit raw data (e.g., chromatograms, dose-response curves) in repositories like Zenodo or Figshare.
- Collaborative validation: Replicate key findings in a partner lab using blinded samples .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
